

Chemical Identity & Physicochemical Profiling

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Butylbiphenyl

CAS No.: 81782-75-4

Cat. No.: B12672722

[Get Quote](#)

Before designing a synthetic route, it is critical to understand the fundamental identity and behavior of the target molecule. **3-Butylbiphenyl** is a highly lipophilic, achiral hydrocarbon. Its lack of polar functional groups renders it insoluble in water but highly soluble in non-polar organic solvents (e.g., pentane, hexane, toluene), dictating the choice of purification methods (typically normal-phase silica gel chromatography).

Table 1: Quantitative Chemical Identity & Properties

Parameter	Value / Description	Source / Validation
Systematic Name	1,1'-Biphenyl, 3-butyl-	1[1]
CAS Registry Number	81782-75-4	1[1]
Molecular Formula	C16H18	1[1]
Molecular Weight	210.31 g/mol	Calculated
SMILES	<chem>CCCCc1ccc(c1)-c2ccccc2</chem>	Structural derivation[1]
Physical State (Ambient)	Clear liquid	2[2]

Safety Data and EHS (Environment, Health, and Safety) Grounding

While a globally harmonized specific Safety Data Sheet (SDS) for the exact **3-butylbiphenyl** isomer is rare, we must extrapolate rigorous safety protocols from closely related structural analogs (such as 4-tert-butylbiphenyl) and general biphenyl derivatives³[3].

- **Toxicological Profile:** Alkylbiphenyls are generally not classified as acutely toxic (oral/inhalation)[3]. However, due to their high lipophilicity, they can partition into the lipid bilayers of the skin. Causality: This lipid partitioning causes localized defatting, leading to mild-to-moderate skin irritation (analogous to GHS H315).
- **Environmental Hazard:** Biphenyls are notoriously persistent in aquatic environments and possess bioaccumulative potential.
- **Required Engineering Controls:** All synthetic handling must be performed in a certified chemical fume hood. Waste must be segregated into non-halogenated organic waste streams to prevent environmental discharge.

Strategic Synthesis Workflows

To synthesize **3-butylbiphenyl**, modern organic chemistry has moved away from harsh, unselective Friedel-Crafts alkylations toward highly controlled catalytic systems. Below are two cutting-edge methodologies.

Workflow A: Organogelation-Enabled Cross-Coupling in Air

Historically, handling organolithium reagents (like n-butyllithium) required strict Schlenk line techniques due to their violent reactivity with atmospheric moisture. Recent breakthroughs have demonstrated that low-molecular-weight gelators (LMWGs) like hexatriacontane can physically encapsulate these reactive species in a supramolecular network²[2]. Causality: The gel matrix drastically reduces the diffusion rate of oxygen and water, allowing benchtop cross-coupling of 3-bromobiphenyl with n-BuLi in ambient air.

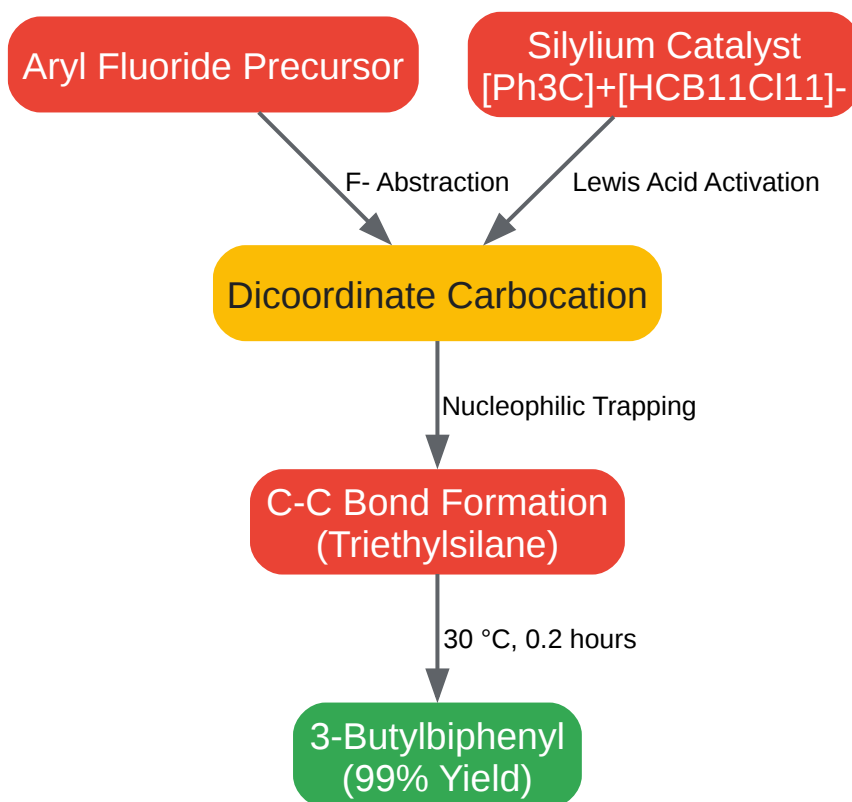


[Click to download full resolution via product page](#)

Workflow for organogelation-enabled cross-coupling of 3-butylbiphenyl in air.

Workflow B: Silylium-Catalyzed C–C Bond Formation

For complex drug scaffolds where halogens cannot be easily utilized, aryl fluorides can be activated using hyper Lewis acidic silylium ions⁴[4]. Causality: The extreme fluorophilicity of the silylium catalyst abstracts the robust C–F bond, generating a highly reactive dicoordinate carbocation intermediate. To prevent the catalyst from being quenched, a weakly coordinating anion (WCA) like the carborane [HCB11Cl11]⁻ is strictly required.



[Click to download full resolution via product page](#)

Silylium-catalyzed C–C bond formation via dicoordinate carbocation intermediate.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Organogelation Cross-Coupling (0.5 mmol scale)

Adapted from General Procedure A (GP-A)[2]

- **Matrix Preparation:** Charge a 20 mL crimp-top vial with hexatriacontane (66 mg; 4 wt/vol%) and a magnetic stirring bar. Seal the vial.
- **Atmospheric Purging:** Evacuate and back-fill the vial with nitrogen exactly three times. **Validation Checkpoint:** This ensures the complete removal of ambient oxygen, creating an inert micro-environment critical for the survival of the organolithium reagent during the initial gelation phase.
- **Gelation:** Inject dry n-Hexane and commercially available n-BuLi solution (1 mmol; 2.0 equiv.) sequentially (total volume ~1.64 mL). Allow the mixture to form a stable gel.
- **Substrate Introduction:** Introduce 3-bromobiphenyl (117 mg, 0.5 mmol) into the gel matrix. The vial can now be exposed to benchtop air. **Causality:** The physical structure of the gel acts as a kinetic barrier against atmospheric quenching, allowing the lithium-halogen exchange and subsequent substitution to proceed efficiently.
- **Isolation & Purification:** Quench the reaction safely, extract with an organic solvent, and purify the crude mixture via automated flash column chromatography using n-pentane as the eluent.
- **Yield:** The product is obtained as a clear liquid (~80 mg; 76% yield).

Protocol 2: Silylium-Catalyzed Synthesis

Adapted from Dicoordinate Carbocation Methodologies[4]

- **Catalyst Activation:** In a glovebox, prepare a colorless solution of $[\text{Ph}_3\text{C}]^+[\text{HCB11Cl11}]^-$ (1.1 μmol , 0.02 equiv) and triethylsilane (2.2 μmol , 0.04 equiv). **Causality:** The trityl cation abstracts a hydride from the silane, generating the active silylium species in situ.

- **Substrate Addition:** Add the corresponding aryl fluoride precursor (12.1 mg, 0.054 mmol) to the activated catalyst solution.
- **Reaction:** Stir the mixture at 30 °C for exactly 12 minutes (0.2 hours). **Validation Checkpoint:** The extreme reactivity of the dicoordinate carbocation guarantees rapid conversion. Extended reaction times may lead to unwanted polymerization or degradation.
- **Yield:** Quantitative conversion (99% yield by NMR).

Analytical Validation (NMR Characterization)

To ensure the integrity of the synthesized **3-butylbiphenyl**, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The meta-substitution pattern is distinctly visible in the aromatic region, while the butyl chain provides classic aliphatic splitting[2].

Table 2: ¹H NMR Data Summary (400 MHz, CDCl₃)

Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J in Hz)	Assignment
7.64 – 7.57	Multiplet (m)	2H	-	Aromatic protons (Biphenyl core)
7.48 – 7.40	Multiplet (m)	4H	-	Aromatic protons (Biphenyl core)
7.35	Doublet of triplets of doublets (dtd)	2H	J = 8.6, 5.9, 2.6	Aromatic protons (meta-substitution identifiers)
~2.60	Multiplet (m)	2H	-	Aliphatic (Ar-CH ₂ -)
~1.45	Multiplet (m)	2H	-	Aliphatic (-CH ₂ -)
~1.22	Sextet (h)	2H	J \approx 7.3	Aliphatic (-CH ₂ -)
~0.80	Triplet (t)	3H	J \approx 7.3	Aliphatic (-CH ₃ terminal)

Note: Aliphatic shifts are representative of standard alkylbiphenyl systems and align with the structural analogs provided in the literature.

References

- NIH Global Substance Registration System (GSRS). "**3-BUTYLBIPHENYL** - Record Details." National Institutes of Health. [1](#)
- eScholarship (University of California). "Catalytic Generation and C–C Bond Forming Reactions of Dicoordinated Carbocations." [4](#)
- Royal Society of Chemistry (RSC). "Supporting information: Organogelation enables fast organolithium cross-coupling reactions in air." Stratingh Institute for Chemistry, University of Groningen. [2](#)

- TCI Chemicals. "SAFETY DATA SHEET: 4-tert-Butylbiphenyl." (Used for structural analog safety extrapolation). 3

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [GSRS \[gsrs.ncats.nih.gov\]](https://gsrs.ncats.nih.gov)
- 2. [rsc.org \[rsc.org\]](https://www.rsc.org)
- 3. [tcichemicals.com \[tcichemicals.com\]](https://www.tcichemicals.com)
- 4. [escholarship.org \[escholarship.org\]](https://escholarship.org)
- To cite this document: BenchChem. [Chemical Identity & Physicochemical Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12672722/docs#chemical-identity-physicochemical-profiling\]](https://www.benchchem.com/product/b12672722/docs#chemical-identity-physicochemical-profiling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)